molecular formula C20H28ClN5O4S B2491939 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide CAS No. 1251546-91-4

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2491939
CAS No.: 1251546-91-4
M. Wt: 469.99
InChI Key: LBZXOJWIJKXNSR-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a piperazine moiety, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide typically involves multiple steps. A common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the piperazine moiety: The pyrazole intermediate is then reacted with 3-chlorophenylpiperazine in the presence of a suitable base.

    Sulfonylation: The resulting compound undergoes sulfonylation using a sulfonyl chloride reagent.

    Final coupling: The final step involves coupling the sulfonylated intermediate with 1-ethyl-N-(3-methoxypropyl)amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazole moieties using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide
  • 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

Uniqueness

The unique structural features of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide, such as the specific positioning of the chlorophenyl group and the sulfonyl linkage, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-ethyl-N-(3-methoxypropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN5O4S/c1-3-25-15-18(19(27)22-8-5-13-30-2)20(23-25)31(28,29)26-11-9-24(10-12-26)17-7-4-6-16(21)14-17/h4,6-7,14-15H,3,5,8-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZXOJWIJKXNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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